1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the core structure.
Attachment of the isobutyl group: The final step involves the alkylation reaction to attach the isobutyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein kinases, which are crucial in cancer research.
Pharmacology: The compound is explored for its potential therapeutic effects in treating various diseases, including cancer.
Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:
Protein Kinases: The compound acts as an inhibitor of protein kinases, particularly Protein Kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival.
Signaling Pathways: By inhibiting PKB, the compound disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can be compared with other similar compounds:
1-(4-CHLOROBENZYL)-N-(4-ETHYLPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: This compound has a similar core structure but different substituents, leading to variations in its biological activity.
1-(4-CHLOROBENZYL)-N-(4-CHLOROPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: Another similar compound with different substituents, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE in terms of its specific substituents and their impact on its properties and applications.
Properties
CAS No. |
612524-00-2 |
---|---|
Molecular Formula |
C16H18ClN5 |
Molecular Weight |
315.80 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-11(2)7-18-15-14-8-21-22(16(14)20-10-19-15)9-12-3-5-13(17)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20) |
InChI Key |
OHGUBBOEMZYNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl |
solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.